1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate
Description
This compound is a spirocyclic bicyclo[2.1.1]hexane-piperidine hybrid featuring a tert-butyl and ethyl ester at the 1'- and 1-positions, respectively, and an iodomethyl substituent at the 4-position of the piperidine ring. The spiro architecture, combined with the iodomethyl group, makes it a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions or nucleophilic substitutions. The tert-butyl and ethyl esters act as orthogonal protecting groups, enabling selective deprotection for further functionalization .
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28INO5/c1-5-23-13(21)17-10-16(11-17,12-19)25-18(17)6-8-20(9-7-18)14(22)24-15(2,3)4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHURLNZOKMQIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be described by the following characteristics:
- Molecular Formula : C₁₁H₁₅I₀₄
- Molecular Weight : 338 Da
- LogP : 1.37 (indicating moderate lipophilicity)
- Polar Surface Area : 45 Ų
- Hydrogen Bond Acceptors/Donors : 3/0
These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of membrane permeability and interaction with biological targets.
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological pathways:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the iodomethyl group may enhance reactivity with microbial enzymes or membranes, leading to inhibition of growth.
- Neuropharmacological Effects : The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperidine have been shown to exhibit effects on dopamine and serotonin receptors, which could be relevant for neuropsychiatric applications.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits notable activity against specific bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Studies
Several case studies have been documented regarding compounds structurally similar to 1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate :
- Case Study A : A derivative of this compound was tested for its effects on neuroinflammation. Results indicated a reduction in pro-inflammatory cytokines in cultured microglia, suggesting potential neuroprotective properties.
- Case Study B : Another study focused on the compound's effects on cancer cell lines, where it was found to induce apoptosis in breast cancer cells through activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine-Spirocyclic Derivatives
The iodomethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Structural and Steric Effects
The bicyclo[2.1.1]hexane moiety imposes significant steric constraints, reducing conformational flexibility compared to simpler piperidine or oxetane-based spirocycles (e.g., 3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane] in ). This rigidity can enhance binding selectivity in drug candidates but complicates synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
